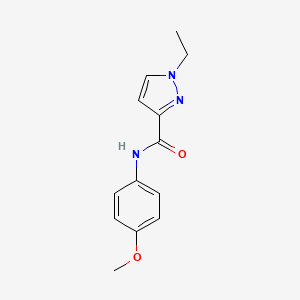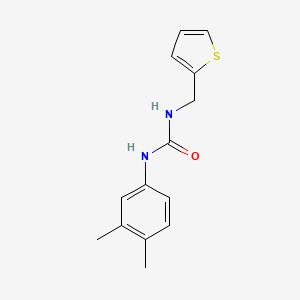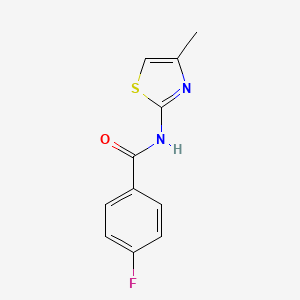
1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide, also known as EPMC, is a synthetic compound that belongs to the class of pyrazole carboxamides. It has gained significant attention in recent years due to its potential applications in scientific research. EPMC is known for its diverse biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
作用机制
The mechanism of action of 1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been found to inhibit the activity of phosphodiesterase (PDE), an enzyme that plays a key role in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to reduce the production of prostaglandin E2 (PGE2), a key mediator of inflammation. Moreover, this compound has been found to reduce the expression of MMPs, which are involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been found to increase the expression of anti-inflammatory cytokines such as interleukin-10 (IL-10).
实验室实验的优点和局限性
1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under a wide range of conditions, making it suitable for various experimental setups. However, this compound has some limitations as well. It has poor solubility in water, which can make it challenging to work with in aqueous environments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.
未来方向
There are several future directions for 1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide research. One potential direction is to investigate the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate the potential applications of this compound in the treatment of cancer. Moreover, further studies are needed to understand the mechanism of action of this compound and its potential applications in various scientific research fields. Additionally, the development of new synthesis methods and analogs of this compound could lead to the discovery of more potent and selective compounds.
合成方法
The synthesis of 1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 4-methoxyphenylhydrazine ethyl acetoacetate. This intermediate is then reacted with 2-bromo-3-nitropyrazine to form this compound. The yield of this compound can be increased by optimizing the reaction conditions, including temperature, reaction time, and solvent.
科学研究应用
1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide has shown promising results in various scientific research fields. In the field of cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-ethyl-N-(4-methoxyphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-16-9-8-12(15-16)13(17)14-10-4-6-11(18-2)7-5-10/h4-9H,3H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRKGHGSVYHMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate](/img/structure/B5365891.png)
![6,14-dimethoxy-8,16,17-trioxatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B5365896.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365905.png)
![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate](/img/structure/B5365914.png)
![methyl 3-{1-[(2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]piperidin-2-yl}propanoate](/img/structure/B5365922.png)

![3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5365935.png)
![4-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5365940.png)
![2-isopropenyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B5365942.png)
![2-methoxy-4-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5365949.png)

![N-phenyl-4-[(pyridin-2-ylamino)sulfonyl]thiophene-2-carboxamide](/img/structure/B5365974.png)
![5-chloro-2-methoxy-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5365978.png)
![2-methyl-5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrimidin-4(3H)-one](/img/structure/B5365986.png)